
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is a chemical compound with the molecular formula C19H37NO4. It is also known as (S)-3-hydroxy-2-palmitamidopropanoate. This compound is a derivative of L-serine, where the hydroxyl group is esterified with a methyl group and the amino group is acylated with palmitic acid. It is a bioactive lipid that has been studied for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate typically involves the esterification of L-serine with methanol, followed by the acylation of the resulting methyl ester with palmitic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The acylation step may require the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of palmitic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acylation reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of bioactive lipids and surfactants.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-hydroxy-2-palmitamidopropanoate involves its interaction with specific molecular targets and pathways. It may act as an antagonist for lysophosphatidic acid (LPA) receptors, thereby inhibiting platelet aggregation and chloride conductance induced by LPA. The compound’s effects on cellular signaling pathways and membrane dynamics contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-hexadecanoyl-L-serine
- (S)-3-hydroxy-2-hexadecanamidopropanoate
- N-palmitoyl L-serine
Uniqueness
(S)-Methyl 3-hydroxy-2-palmitamidopropanoate is unique due to its specific structural features, including the methyl ester and palmitamide groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C20H39NO4 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
methyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C20H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)21-18(17-22)20(24)25-2/h18,22H,3-17H2,1-2H3,(H,21,23)/t18-/m0/s1 |
InChI Key |
WJNCHCDEGGOJON-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
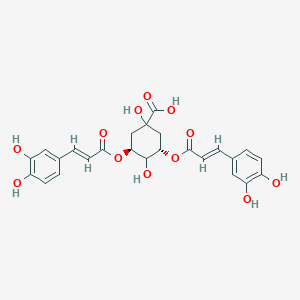
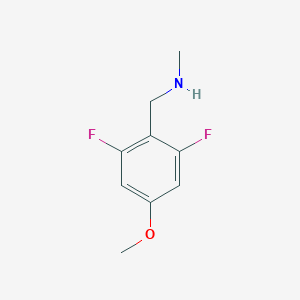
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
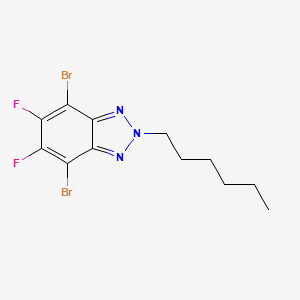
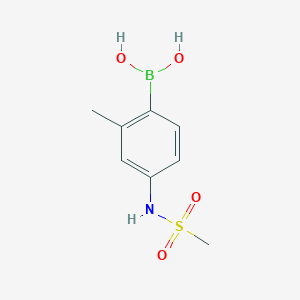
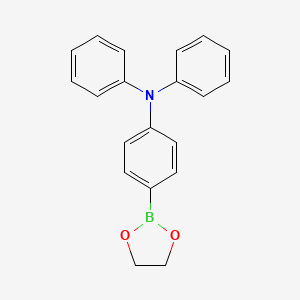
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
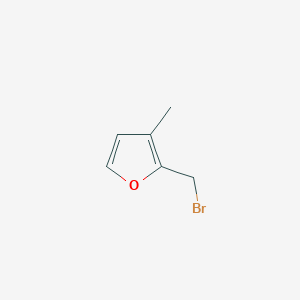
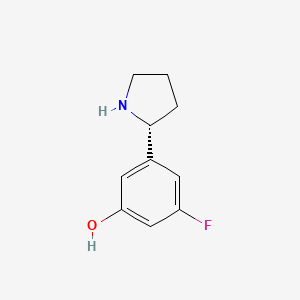
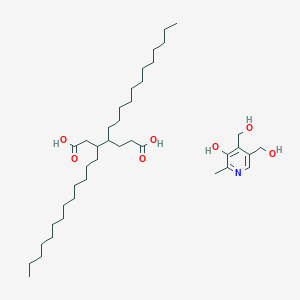
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
